![molecular formula C18H21N3O5S B2437878 Tert-butyl 2-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate CAS No. 672949-29-0](/img/structure/B2437878.png)
Tert-butyl 2-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate
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Description
Scientific Research Applications
- Tert-butyl 2-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate has been investigated as a Bcl-2/Bcl-xL inhibitor . These proteins play crucial roles in regulating apoptosis (programmed cell death) and are often dysregulated in cancer cells. Inhibition of Bcl-2 and Bcl-xL can promote apoptosis and hinder tumor growth .
- Researchers have utilized this compound in the synthesis of small molecule-peptide conjugates . These conjugates combine the properties of the peptide (such as specificity) with the drug-like properties of small molecules. In the context of HIV-1, such conjugates may enhance antiviral activity and improve drug delivery .
- Quinazoline derivatives, including the compound , have attracted attention for their diverse pharmacological activities. These activities span areas such as anticancer , antiviral , and anti-inflammatory effects. The unique structure of tert-butyl 2-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate contributes to its potential therapeutic applications .
- Tert-butyl 2-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate can be used in chemical reactions:
Anticancer Research
Peptide Conjugates for HIV-1 Inhibition
Quinazoline Derivatives in Drug Discovery
Chemical Transformations
properties
IUPAC Name |
tert-butyl 2-[(8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-18(2,3)26-15(23)9-27-17-19-11-7-13(25-5)12(24-4)6-10(11)16-20-14(22)8-21(16)17/h6-7H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWIQHFIMKUBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=O)CN31)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate |
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